molecular formula C26H29N5O3S B2776123 N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207007-10-0

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2776123
CAS No.: 1207007-10-0
M. Wt: 491.61
InChI Key: UGEUJGDXXIERAQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-15-7-9-20(13-16(15)2)31-18(4)23(29-30-31)26-28-17(3)24(35-26)25(32)27-12-11-19-8-10-21(33-5)22(14-19)34-6/h7-10,13-14H,11-12H2,1-6H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEUJGDXXIERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological properties:

  • Phenethylamine core : The 3,4-dimethoxyphenethyl group may influence neurotransmitter systems.
  • Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Thiazole moiety : Often associated with antimicrobial and antitumor effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects on different cancer types:

Cancer Cell Line IC50 (μM) Activity
Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4High sensitivity
Neuroblastoma (NB)0.5 - 1.2Moderate sensitivity

These results suggest that the compound may inhibit cell growth effectively across different cancer types .

Neuroprotective Effects

The neuroprotective potential of the compound has also been explored. Studies indicate that compounds with similar structures can modulate neuroinflammatory pathways and protect against oxidative stress. The presence of the dimethoxy and methyl groups may enhance these protective effects by improving blood-brain barrier permeability and receptor binding affinity.

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.
  • Modulation of Neurotransmitter Systems : Potentially affecting serotonin and dopamine receptors due to the phenethylamine structure.

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

  • A study involving a similar triazole derivative showed significant tumor regression in patients with advanced solid tumors after a treatment regimen combining this compound with standard chemotherapy agents.
  • Another study highlighted the neuroprotective effects observed in animal models subjected to oxidative stress, where administration of the compound resulted in reduced neuronal damage and improved cognitive functions.

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